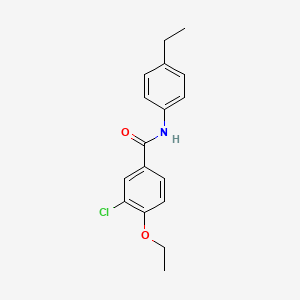

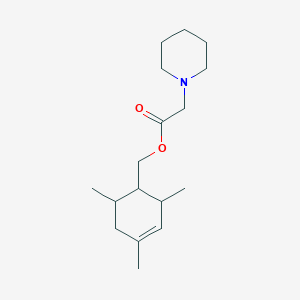

![molecular formula C17H17N5O4 B4900403 [8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B4900403.png)

[8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound [8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid is an interesting molecule for study due to its complex structure and potential for varied chemical reactions and properties. While direct studies on this specific compound are scarce, insights can be drawn from research on similar compounds, particularly those involving tetrahydroisoquinoline and isoquinoline derivatives, which share structural similarities.

Synthesis Analysis

The synthesis of complex isoquinoline derivatives often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of tetrahydroisoquinolines can involve acetal-protected cyclohexanone intermediates, which undergo allylation, protection, and cyclization steps (Juma et al., 2009). Similarly, the synthesis of related compounds like cotarnine is achieved through reductive amination, cyclization, and oxidative steps, highlighting the complexity and versatility of synthetic approaches in this chemical domain (Shirasaka et al., 1990).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives reveals insights into their conformation and interaction potential. For instance, the crystal structure analysis of tetrahydroquinolino derivatives demonstrates how molecular conformation is influenced by substituent patterns, with specific arrangements facilitating weak hydrogen bonds and π-π interactions (Yamuna et al., 2010). These structural insights are crucial for understanding the reactivity and binding interactions of the compound.

Chemical Reactions and Properties

Isoquinoline derivatives participate in a variety of chemical reactions, showcasing diverse chemical properties. For example, the reaction of tetrahydroisoquinoline derivatives with acetic anhydride and active methylene compounds leads to products through C–H bond functionalization, illustrating the compound's reactivity and potential for forming new bonds and structures (Yamanaka et al., 1981).

Physical Properties Analysis

The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular architecture. The preferential crystallization of certain isoquinoline carboxylic acids indicates the existence of conglomerate forms, affecting their resolution and purification (Shiraiwa et al., 2005).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are key to understanding the behavior of isoquinoline derivatives in chemical syntheses and potential applications. The interaction with organotin(IV) carboxylates, for example, demonstrates the compound's ability to form complex structures with metal ions, which could be leveraged in material science and catalysis (Xiao et al., 2017).

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as 3,4-dihydroquinolin-2-one derivatives, have been found to inhibit p38 map kinase . This enzyme plays a crucial role in cellular responses to stress and inflammation.

Mode of Action

Based on its structural similarity to other 3,4-dihydroquinolin-2-one derivatives, it may interact with its target enzyme (such as p38 map kinase) and inhibit its activity . This inhibition could lead to changes in cellular signaling pathways, affecting various cellular functions.

Biochemical Pathways

Given the potential inhibition of p38 map kinase, it could impact pathways related to stress response and inflammation . Downstream effects could include reduced inflammatory response and altered cell survival or proliferation.

Pharmacokinetics

Similar compounds have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have reasonable bioavailability.

Result of Action

Based on its potential inhibition of p38 map kinase, it could lead to changes in cellular signaling, potentially affecting cell survival, proliferation, and inflammatory response .

特性

IUPAC Name |

2-[8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-2,6-dioxopurin-7-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4/c1-20-14-13(15(25)19-17(20)26)22(9-12(23)24)16(18-14)21-7-6-10-4-2-3-5-11(10)8-21/h2-5H,6-9H2,1H3,(H,23,24)(H,19,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYOYTKERZONSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC4=CC=CC=C4C3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

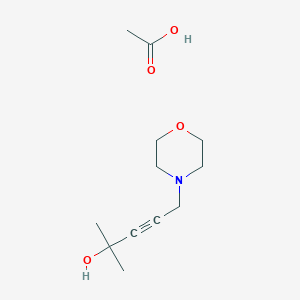

![5-[(2-isopropoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900332.png)

![4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4900336.png)

![2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B4900341.png)

![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione](/img/structure/B4900356.png)

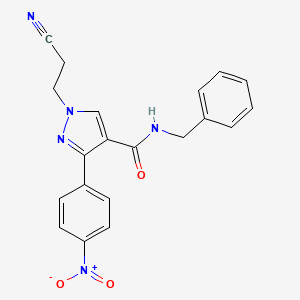

![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4900364.png)

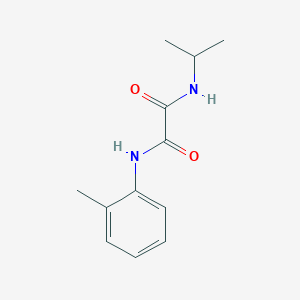

![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)glycinamide](/img/structure/B4900380.png)

![2-{[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4900409.png)

![1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4900426.png)